molecular formula C22H25NO6 B161831 Allocryptopine, 1-methoxy- CAS No. 56743-52-3

Allocryptopine, 1-methoxy-

Cat. No. B161831
CAS RN: 56743-52-3
M. Wt: 399.4 g/mol
InChI Key: LLTCRRPEZHDFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allocryptopine is an isoquinoline alkaloid found primarily in the plant families Fumariaceae, Papaveraceae, Berberidaceae, Ranunculaceae, Rutaceae, and Sapindaceae . It has been reported to possess strong antibacterial, anti-inflammatory, antiparasitic, antineoplastic, and anti-addictive activities .


Molecular Structure Analysis

Allocryptopine has a molecular formula of C21H23NO5 . The average mass is 369.411 Da and the monoisotopic mass is 369.157623 Da . It has been found that four new solvates for naturally sourced allocryptopine are isostructural and have similar crystal structures and packing patterns .

Mechanism of Action

Allocryptopine has been found to exhibit potential anti-arrhythmic actions in various animal models . It has been suggested that Allocryptopine reduces the accumulation of upstream chemokine CX3CL1 to inhibit NF-κB and apoptosis pathways to achieve anti-inflammatory action .

Safety and Hazards

Allocryptopine is harmful if swallowed and may cause serious eye irritation and an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash thoroughly after handling .

Future Directions

Allocryptopine has been found to have anti-inflammatory effects and neuroprotection properties . Future research may shed light on the mechanism by which Allocryptopine inhibits the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway and improves the intestinal barrier to reduce colitis response and act on the CX3CL1–CX3CR1 axis to achieve neuroprotection . Further studies are needed to fully understand the potential therapeutic benefits of Allocryptopine in arrhythmia diseases and other conditions .

properties

IUPAC Name

7,8,21-trimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-23-8-7-14-10-18-21(29-12-28-18)22(27-4)19(14)16(24)9-13-5-6-17(25-2)20(26-3)15(13)11-23/h5-6,10H,7-9,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTCRRPEZHDFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allocryptopine, 1-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.